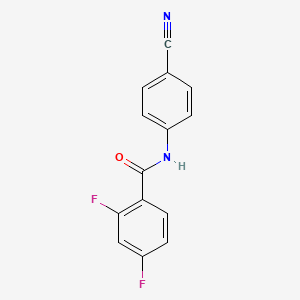
N-(4-cyanophenyl)-2,4-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanophenyl)-2,4-difluorobenzamide is an organic compound that features a benzamide core substituted with a 4-cyanophenyl group and two fluorine atoms at the 2 and 4 positions of the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2,4-difluorobenzamide typically involves the reaction of 4-cyanophenylamine with 2,4-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products .
化学反应分析
Types of Reactions
N-(4-cyanophenyl)-2,4-difluorobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzamide core can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted benzamides.
Reduction: Formation of N-(4-aminophenyl)-2,4-difluorobenzamide.
Oxidation: Formation of 2,4-difluorobenzoic acid derivatives.
科学研究应用
N-(4-cyanophenyl)-2,4-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties
作用机制
The mechanism of action of N-(4-cyanophenyl)-2,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
N-(4-cyanophenyl)glycine: An α-amino acid with a similar 4-cyanophenyl group but different functional groups.
N-(4-cyanophenyl)thiourea: Contains a thiourea group instead of a benzamide core.
2,6-dinitro-4-cyano-azidobenzene: Features a cyano group and additional nitro and azido groups .
Uniqueness
N-(4-cyanophenyl)-2,4-difluorobenzamide is unique due to the presence of both fluorine atoms and a cyano group, which confer distinct chemical properties such as increased stability and reactivity. These features make it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
729559-69-7 |
|---|---|
分子式 |
C14H8F2N2O |
分子量 |
258.22 g/mol |
IUPAC 名称 |
N-(4-cyanophenyl)-2,4-difluorobenzamide |
InChI |
InChI=1S/C14H8F2N2O/c15-10-3-6-12(13(16)7-10)14(19)18-11-4-1-9(8-17)2-5-11/h1-7H,(H,18,19) |
InChI 键 |
BSBZOHAYBSDTJN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)NC(=O)C2=C(C=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(2-hydroxyethoxy)ethyl]butane-1-sulfonamide](/img/structure/B13415899.png)


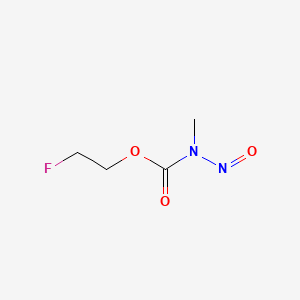
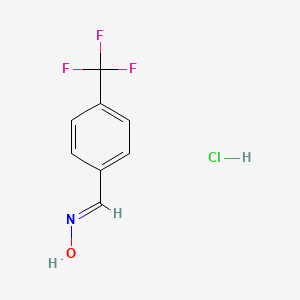


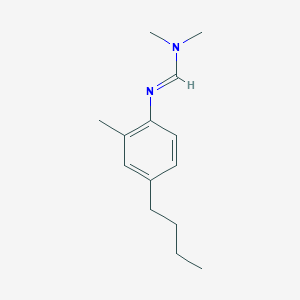
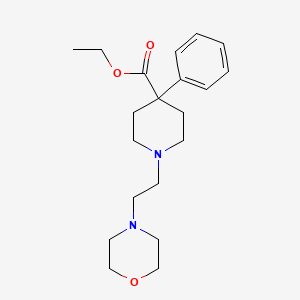
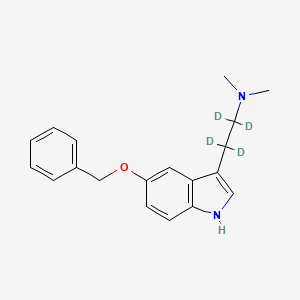
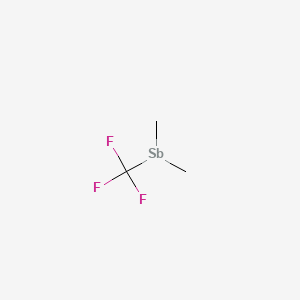
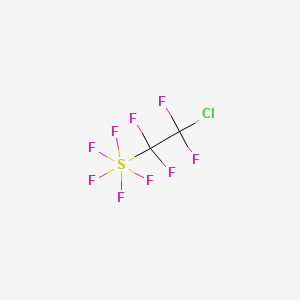
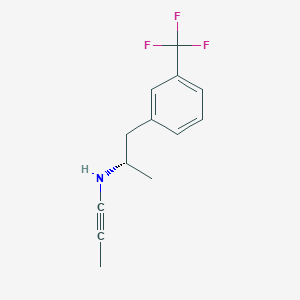
![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13416003.png)
